molecular formula C11H9ClN2O B2716542 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde CAS No. 1209073-55-1

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde

Cat. No. B2716542
CAS RN: 1209073-55-1
M. Wt: 220.66
InChI Key: VBHVSBYIZWXINZ-UHFFFAOYSA-N
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Description

“5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole compounds, including “this compound”, can be synthesized using various methods. One such method involves the use of a Schiff’s base complex nickel catalyst (Ni-C) for a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles in excellent yields from aldehydes, benzil, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The Inchi Code for this compound is 1S/C11H9ClN2O/c1-7-2-4-8 (5-3-7)11-13-9 (6-15)10 (12)14-11/h2-6H,1H3, (H,13,14) .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

One of the significant applications of compounds related to 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is in the development of antimicrobial agents. For instance, a study described the synthesis of new derivatives with potential antimicrobial activities via a Vilsmeier–Haack reaction approach. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as good inhibitors of bacterial enzymes, such as the E. coli MurB enzyme (Bhat et al., 2016).

Heterocyclic Synthesis

Another research focus is on the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological significance. Studies show the conversion of related imidazole derivatives into various heterocyclic systems, indicating the versatility of these compounds as synthons in chemical synthesis (Orhan et al., 2019).

Crystal Structure Analysis

The crystal structure of related imidazole derivatives has been determined, providing insights into their molecular configurations and potential applications in designing new materials or drugs (Ambalavanan et al., 2003).

Synthesis of Fused Ring Heterocycles

Compounds like 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have been used to synthesize tricyclic heterocycles, demonstrating the utility of these derivatives in creating biologically active fused heterocycles through intramolecular 1,3-dipolar cycloaddition reactions (Gaonkar & Rai, 2010).

properties

IUPAC Name

5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHVSBYIZWXINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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